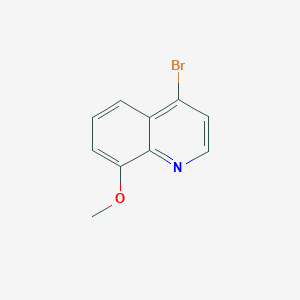

4-Bromo-8-methoxyquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCUNVSNCQDTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568411 | |

| Record name | 4-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-31-5 | |

| Record name | 4-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-8-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 8 Methoxyquinoline

Advanced Synthetic Routes for 4-Bromo-8-methoxyquinoline

The synthesis of this compound, a significant quinoline (B57606) derivative, is pursued through several advanced chemical routes. These methods are critical for developing compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Bromination of 8-Methoxyquinoline (B1362559) Derivatives

Direct bromination of 8-methoxyquinoline and its derivatives is a primary method for synthesizing bromo-substituted quinolines. The regioselectivity of this reaction is highly dependent on the reaction conditions and the specific derivative used.

For instance, the bromination of 8-methoxyquinoline (2b) with molecular bromine (Br₂) in dichloromethane (B109758) (CH₂Cl₂) has been shown to regioselectively yield 5-bromo-8-methoxyquinoline (B186703) (3f) as the sole product in high yield (92%). acgpubs.org This specific outcome highlights the directing effect of the methoxy (B1213986) group on the quinoline ring. acgpubs.org In contrast, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and di-bromo derivatives. acgpubs.org

Further studies have explored the bromination of various 8-substituted quinolines, confirming that the nature of the substituent at the 8-position significantly influences the position of bromination. researchgate.net For example, while 8-methoxyquinoline yields the 5-bromo derivative, other substituents can direct bromination to the C-7 or produce a mixture of 5- and 7-bromo isomers. acgpubs.orgresearchgate.net The reaction of 8-methoxyquinaldine with bromine, for example, results in the formation of a 5-bromo derivative which can be further transformed. rsc.org

It has also been noted that using an excess of molecular bromine with 8-methoxyquinoline can lead to a mixture of 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline (B102607). acgpubs.org

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 8-Methoxyquinoline (2b) | Br₂ (1.1 eq), CH₂Cl₂, rt, 2 days | 5-Bromo-8-methoxyquinoline (3f) | 92% | acgpubs.org |

| 8-Hydroxyquinoline (2a) | Br₂ (1.5 eq), CH₃CN, 0°C to rt | Mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline | - | researchgate.net |

| 8-Methoxyquinaldine | Br₂, glacial acetic acid, sodium acetate (B1210297), 80°C | 5-Bromo-8-methoxy-2-tribromomethylquinoline | - | rsc.org |

| 8-Methoxyquinoline (2b) | Excess Br₂ | Mixture of 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline (50:50) | - | acgpubs.org |

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex quinoline derivatives. While direct synthesis of this compound via this method is less commonly detailed, the transformation of bromo-methoxyquinolines into more complex structures is well-documented. These reactions demonstrate the utility of the bromo-substituent as a handle for further functionalization.

For example, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at the bromo-position. researchgate.net This is exemplified by the coupling of bromoquinolines with various boronic acids to form C-C bonds. researchgate.netgoogle.com The Sonogashira coupling is another palladium-catalyzed reaction used to couple terminal alkynes with bromoquinolines, leading to the formation of alkynylquinoline derivatives. ajouronline.com

The Buchwald-Hartwig amination, also palladium-catalyzed, allows for the formation of C-N bonds by coupling bromoquinolines with amines. scienceopen.com These methodologies underscore the importance of bromo-methoxyquinolines as key intermediates in the synthesis of a diverse range of functionalized quinoline compounds. nih.gov

Multi-Step Synthesis Approaches Involving Quinoline Precursors

Multi-step synthesis strategies are often employed to achieve the desired substitution pattern on the quinoline ring with high regioselectivity. These approaches typically start from simpler, more readily available quinoline precursors.

One such approach involves the synthesis of a quinoline core, followed by sequential functionalization. For instance, starting from m-anisidine (B1676023) and malonic acid, 2,4-dichloro-7-methoxy-quinoline can be prepared. google.com Subsequent bromination of this intermediate can then lead to the desired bromo-substituted methoxyquinoline. google.com

Another strategy begins with the construction of a substituted tetrahydroquinoline, which is then aromatized to the corresponding quinoline. researchgate.netnih.gov For example, 1,2,3,4-tetrahydroquinoline (B108954) can be brominated to introduce bromine atoms at specific positions, followed by dehydrogenation to yield the brominated quinoline. nih.gov This method allows for controlled introduction of substituents prior to the formation of the aromatic quinoline ring system.

A common precursor for 4-bromoquinolines is quinolin-4-ol, which can be converted to 4-bromoquinoline (B50189) in high yield using phosphorus tribromide in DMF. chemicalbook.com This 4-bromoquinoline can then potentially undergo further reactions to introduce a methoxy group at the 8-position.

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted quinolines like this compound. The position of the incoming bromo group is largely dictated by the electronic and steric properties of the substituents already present on the quinoline ring.

As discussed, the direct bromination of 8-methoxyquinoline leads to substitution at the C-5 position, demonstrating the strong directing effect of the C-8 methoxy group. acgpubs.org Achieving substitution at the C-4 position via direct bromination of 8-methoxyquinoline is therefore challenging due to the inherent regioselectivity of the reaction.

To achieve the 4-bromo substitution pattern, alternative strategies are necessary. One approach involves a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne, which has been shown to produce 3-bromoquinoline (B21735) derivatives regioselectively. acs.org While not directly yielding the 4-bromo isomer, this highlights the use of cycloaddition strategies to control regiochemistry.

Another strategy involves starting with a precursor that already has a group at the 4-position which can be converted to a bromine atom. For example, starting with quinolin-4-ol allows for the specific introduction of bromine at the C-4 position. chemicalbook.com

Stereoselectivity is generally not a factor in the synthesis of the aromatic this compound itself. However, if the synthesis proceeds through a non-aromatic intermediate, such as a tetrahydroquinoline, diastereoselectivity can become an important consideration. acs.org

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. This includes the use of greener solvents, catalysts, and more energy-efficient reaction conditions. researchgate.net

For the synthesis of quinoline derivatives, various green catalysts such as p-toluenesulfonic acid and cerium nitrate (B79036) have been employed. researchgate.net The use of environmentally benign solvents like water and ethanol (B145695) is also a key aspect of green synthetic routes. researchgate.net

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the provided search results, the broader trends in quinoline synthesis suggest potential avenues for more sustainable approaches. This could involve catalyst-free conditions or the use of microwave-assisted synthesis to reduce reaction times and energy consumption. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also aligns with the principles of green chemistry by reducing waste and improving efficiency. researchgate.net

Industrial Production Methodologies and Scalability Considerations

The industrial production of this compound and related compounds requires synthetic routes that are not only high-yielding but also cost-effective, safe, and scalable.

A patent for the synthesis of 6-Bromo-2,4-dichloro-7-methoxyquinoline outlines a multi-step process starting from simpler precursors, which is indicative of the types of routes amenable to industrial scale-up. smolecule.com Another patent describes a synthetic method for 4-bromo-3-chloro-7-methoxyquinoline (B572323) that is suitable for industrial production. google.com

Key considerations for scalability include the availability and cost of starting materials, the safety of the reagents and reaction conditions, and the ease of product purification. For instance, the use of highly toxic or expensive reagents may be feasible on a lab scale but prohibitive for large-scale production.

Spectroscopic Characterization and Structural Elucidation Studies of 4 Bromo 8 Methoxyquinoline

Advanced Spectroscopic Techniques for 4-Bromo-8-methoxyquinoline Analysis

A suite of spectroscopic methods is employed to probe the molecular structure of this compound, each providing unique insights into its connectivity, functional groups, and electronic properties. These techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), collectively offer a detailed portrait of the compound's chemical identity.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific NMR data for this compound is not detailed in the reviewed literature, analysis of closely related derivatives like 5,7-dibromo-8-methoxyquinoline (B102607) and 5-bromo-8-methoxyquinoline (B186703) provides a strong basis for predicting its spectral characteristics. iucr.orgacgpubs.org

In the ¹H NMR spectrum, the protons of the quinoline (B57606) ring system are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The methoxy (B1213986) group protons (-OCH₃) would present as a distinct singlet, likely around δ 4.19 ppm, similar to that observed for 5,7-dibromo-8-methoxyquinoline. iucr.org The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution pattern. For instance, in 5,7-dibromo-8-methoxyquinoline, the H-2, H-3, H-4, and H-6 protons are clearly resolved with specific coupling constants that confirm their positions. iucr.org A similar detailed analysis would be expected for the 4-bromo isomer.

The ¹³C NMR spectrum provides information on the carbon framework. For 5,7-dibromo-8-methoxyquinoline, thirteen distinct carbon signals are observed, including the methoxy carbon at δ 62.1 ppm and aromatic carbons ranging from δ 116.3 to 153.3 ppm. iucr.org The carbon atom attached to the bromine (C-4) in this compound would be influenced by the halogen's electronegativity and is a key diagnostic signal.

Table 1: Comparative ¹H and ¹³C NMR Data for Bromo-Methoxyquinoline Derivatives

| Compound | Nucleus | Chemical Shift (δ/ppm) and Coupling (Hz) |

|---|---|---|

| 5,7-Dibromo-8-methoxyquinoline iucr.org | ¹H NMR | 9.00 (dd, J=3.2, 1.6, H-2), 8.52 (dd, J=8.0, 1.6, H-4), 8.02 (s, H-6), 7.58 (dd, J=8.4, 3.2, H-3), 4.19 (s, OCH₃) |

| ¹³C NMR | 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.3, 116.5, 62.1 (OCH₃) |

| 5-Bromo-8-methoxyquinoline acgpubs.org | ¹H NMR | Data reported in literature. acgpubs.org |

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic bands for the quinoline core and its substituents would be anticipated.

Analysis of related compounds, such as 5,7-dibromo-8-methoxyquinoline, reveals key vibrational modes. iucr.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands in the 1600-1450 cm⁻¹ region. iucr.orgresearchgate.net The C-O stretching vibration of the methoxy group is also a prominent feature. The presence of the bromine substituent would be confirmed by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

Table 2: Characteristic IR Vibrational Frequencies for a Bromo-Methoxyquinoline Derivative

| Vibrational Mode | Frequency (cm⁻¹) | Compound |

|---|---|---|

| C-H Stretch (aromatic) | 3066 | 5,7-Dibromo-8-hydroxyquinoline acgpubs.org |

| C=N/C=C Stretch (ring) | 1581, 1563, 1490 | 5,7-Dibromo-8-hydroxyquinoline acgpubs.org |

| C-O Stretch | 1086 | 5,7-Dibromo-8-methoxyquinoline iucr.org |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system, being an aromatic heterocycle, exhibits characteristic π→π* and n→π* transitions. researchgate.net The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. Studies on various substituted quinolines, including halogen and nitro derivatives of 8-hydroxyquinoline (B1678124), show that their stability and electronic properties can be evaluated using UV-Vis spectroscopy. mdpi.com The introduction of a bromo group and a methoxy group onto the quinoline scaffold is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline. The stability of this compound in various solvents could be monitored by observing changes in its UV-Vis spectrum over time. mdpi.com

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (238.08 g/mol ). sigmaaldrich.com Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic [M+2]⁺ peak of nearly equal intensity to the molecular ion peak would be a definitive indicator of a monobrominated compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. mdpi.com For the related isomer 8-bromo-5-methoxyquinoline, the calculated mass for the protonated molecule [M+H]⁺ is 236.9789, with an observed value of 236.9791, confirming the formula C₁₀H₈BrNO. rsc.org A similarly precise measurement for this compound would provide definitive confirmation of its elemental composition. nih.gov

Single-Crystal X-ray Crystallography of this compound and Analogues

While spectroscopic methods provide crucial information about molecular connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in the solid state.

A single-crystal X-ray diffraction study of this compound has been successfully conducted, providing a detailed view of its molecular geometry and crystal packing. nih.govnih.gov The analysis confirms that the non-hydrogen atoms of the molecule are essentially co-planar, with a root-mean-square (r.m.s.) deviation of all non-hydrogen atoms being just 0.0242 Å. nih.gov This planarity is a characteristic feature of the quinoline ring system.

In the crystal structure, molecules of this compound are linked by weak intermolecular C-H···π(arene) interactions. nih.gov These interactions form one-dimensional chains that propagate along the a-axis of the crystal lattice. nih.gov Notably, the crystal packing does not feature other significant interactions like classical hydrogen bonds or π-π stacking. nih.gov

The crystal structures of related analogues, such as 5,7-dibromo-8-methoxyquinoline and various other bromo-quinoline derivatives, have also been investigated. iucr.orgacs.org For instance, 5,7-dibromo-8-methoxyquinoline exhibits both C-H···O hydrogen bonds and aromatic π-π stacking interactions, with a centroid-to-centroid distance of 3.7659 Å, which contrasts with the packing observed for the 4-bromo isomer. iucr.orgresearchgate.net These comparative studies highlight how the specific placement of substituents can significantly influence intermolecular forces and the resulting solid-state architecture.

Table 3: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrNO |

| Formula Weight | 238.08 |

| Temperature | 150(1) K |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 5.1615 (1) |

| b (Å) | 12.1337 (6) |

| c (Å) | 14.2436 (7) |

| V (ų) | 892.05 (6) |

| Z | 4 |

| R-factor (R[F² > 2σ(F²)]) | 0.028 |

Intermolecular Interactions and Crystal Packing in this compound

The solid-state architecture of this compound is defined by specific intermolecular forces that dictate the arrangement of molecules in the crystal lattice. X-ray crystallography studies reveal that the non-hydrogen atoms of the molecule, with the chemical formula C₁₀H₈BrNO, are essentially coplanar, having a root-mean-square deviation of 0.0242 Å. nih.gov This planarity is a key feature of the quinoline ring system.

In the crystal structure, the dominant intermolecular force is a weak C—H⋯π(arene) interaction. nih.govnih.gov These interactions link adjacent molecules to form one-dimensional chains that propagate along the a-axis of the crystal. nih.gov Notably, other common packing interactions, such as π-π stacking between the aromatic rings, are absent in the crystal structure of this particular compound. nih.gov The crystal cohesion is therefore primarily maintained by these specific hydrogen-bond-like contacts.

The crystallographic data provides a precise description of the unit cell and its contents.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₈BrNO |

| Formula Weight | 238.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4931 (1) |

| b (Å) | 20.3592 (5) |

| c (Å) | 10.0528 (2) |

| β (°) | 99.426 (1) |

| Volume (ų) | 906.15 (3) |

| Z | 4 |

Data sourced from crystallographic studies. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides profound insights into the molecular properties of this compound that are not accessible through experimental means alone. Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and bonding characteristics of the molecule. scispace.comcond-mat.de These theoretical methods allow for a detailed analysis of the molecule in its optimized ground state. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.comornl.gov It is based on the principle that the ground-state energy of a system can be determined from its electron density. ornl.gov For quinoline derivatives, DFT calculations, often using the B3LYP functional with a substantial basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. researchgate.net

These calculations provide a foundational understanding of the molecule's electronic configuration, which is essential for interpreting its chemical behavior and reactivity. The theory allows for the calculation of the total energy, electron density distribution, and orbital energies, which are fundamental to the analyses described in the subsequent sections. cond-mat.de

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the total charge distribution on the surface of a molecule. bhu.ac.in It is invaluable for identifying the sites of electrophilic and nucleophilic attack. researchgate.netbhu.ac.in The MEP map displays regions of different electrostatic potential, which are color-coded to indicate charge distribution.

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Regions

| Color Region | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Site for electrophilic attack (electron-rich) |

| Orange / Yellow | Moderately Negative | High electron density |

| Green | Neutral | Near-zero potential |

| Blue | Positive | Site for nucleophilic attack (electron-poor) |

This table explains the general principles of MEP maps used in computational chemistry. researchgate.netbhu.ac.in

In this compound, the MEP map would be expected to show negative potential (red/yellow regions) around the electronegative nitrogen and oxygen atoms, indicating them as likely sites for electrophilic interaction. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized form corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.denih.gov This analysis provides a quantitative description of bonding interactions and charge delocalization within the molecule. uni-rostock.de

A key component of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net These delocalization effects, often referred to as hyperconjugation, are crucial for understanding molecular stability. uni-rostock.de Significant E(2) values indicate strong electronic interactions and a greater degree of charge delocalization from the idealized Lewis structure. uni-muenchen.de

Table 3: Key Donor-Acceptor Interactions in NBO Analysis

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

|---|---|---|---|

| Lone Pair (LP) | Antibonding (σ* or π*) | n → σ* or n → π* | Represents delocalization of lone pair electrons into adjacent bonds. |

| Bonding (σ or π) | Antibonding (σ* or π*) | σ → σ* or π → π* | Represents delocalization of bonding electrons (hyperconjugation). |

This table outlines the principal types of interactions identified by NBO analysis that contribute to molecular stability and charge delocalization. researchgate.netuni-muenchen.de

Chemical Reactivity and Transformation of 4 Bromo 8 Methoxyquinoline

Substitution Reactions of the Bromine Atom in 4-Bromo-8-methoxyquinoline

The carbon-bromine bond at the C4 position is a key site for functionalization. The electron-withdrawing nature of the quinoline (B57606) nitrogen enhances the electrophilicity of this position, making it a suitable substrate for several classes of substitution reactions.

The bromine atom at the C4 position of the quinoline ring can be displaced by strong nucleophiles. The enhanced electrophilicity at C4 makes this compound a useful precursor for introducing new functionalities. This reactivity is particularly exploited in the synthesis of radiolabeled compounds for medical imaging. For instance, it serves as a precursor for radiohalogenation reactions to prepare labeled 8-hydroxyquinoline-based radiopharmaceuticals for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov These techniques are used for imaging amyloid plaque deposition in Alzheimer's disease. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an effective substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromo-quinoline with various boronic acids. For example, derivatives of this compound readily participate in Suzuki coupling. In one synthetic route, 7-acetamido-4-bromo-8-methoxyquinoline was coupled with phenyl boronic acids using a palladium(II) acetate (B1210297) catalyst, cesium carbonate as a base, and 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) as a ligand to produce the 4-aryl-quinoline products in high yield. nih.gov This demonstrates the utility of the 4-bromo position as a handle for introducing aryl groups. The general applicability of Suzuki reactions to bromoquinolines is well-established for creating aryl-quinoline structures. researchgate.netrroij.com

| Reactant 1 | Reactant 2 | Catalyst / Base / Ligand | Product | Yield | Reference |

| 7-Acetamido-4-bromo-8-methoxyquinoline | Phenyl boronic acid | Pd(OAc)₂ / Cs₂CO₃ / DPPE | 7-Acetamido-4-phenyl-8-methoxyquinoline | 95% | nih.gov |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. silicycle.compsu.edu Bromoquinolines are known substrates for this reaction, enabling the synthesis of alkynyl-quinoline derivatives. ajouronline.com While a specific example for this compound is not detailed in the provided sources, the general mechanism is applicable, allowing for the introduction of an alkyne group at the C4 position.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. diva-portal.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of aromatic rings. Bromoquinolines can serve as substrates in Heck reactions, although specific examples involving this compound are not prominently featured in the surveyed literature.

Reactions Involving the Methoxy (B1213986) Group

The 8-methoxy group is another key functional handle on the molecule, primarily through its removal to unmask a reactive hydroxyl group.

Direct oxidation of the methoxy group on this compound is not a commonly reported transformation. However, the quinoline ring system itself can be oxidized. For example, ozonolysis of quinoline and its derivatives, such as 6-methoxyquinoline, followed by oxidative work-up, leads to the cleavage of the benzene (B151609) portion of the heterocycle to form pyridine-2,3-dicarboxylic acid. rsc.org Oxidation of the related 8-hydroxyquinoline (B1678124) derivatives with agents like Fremy's salt is a known method to produce quinoline-5,8-diones. tsijournals.comnih.gov This suggests a potential pathway where demethylation followed by oxidation could yield the corresponding quinone.

The cleavage of the methyl ether to form the corresponding 8-hydroxyquinoline derivative is a well-documented and crucial reaction. This transformation is often a key step in the synthesis of biologically active molecules or chelating agents. Strong Lewis acids are typically employed for this purpose. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of methoxyquinolines, affording the final hydroxylated products in excellent yields. nih.gov Other reagents, such as lithium iodide or hydrobromic acid (HBr), can also be used to effect demethylation on various methoxyquinoline systems. nih.govresearchgate.net

| Reactant | Reagent | Product | Yield | Reference |

| 7-Acetamido-4-phenyl-8-methoxyquinoline | BBr₃ | 7-Acetamido-4-phenyl-8-hydroxyquinoline | 90% | nih.gov |

| 6(8)-Methoxy-2,4,5-tris(dimethylamino)quinoline | BBr₃ | 8-Hydroxy-2,4,5-tris(dimethylamino)quinoline | - | researchgate.net |

| 6(8)-Methoxy-2,4,5-tris(dimethylamino)quinoline | 48% HBr | 4-Bromo-6(8)-hydroxy-2,5-bis(dimethylamino)quinolin-4(1H)-one | - | researchgate.net |

Electrophilic Aromatic Substitution on the Quinoline Ring of this compound

Electrophilic aromatic substitution provides a pathway to further functionalize the quinoline ring. The regioselectivity of such reactions is dictated by the directing effects of the existing substituents. The 8-methoxy group is a strong activating, ortho-para directing group, which enhances the electron density at positions C5 and C7. Conversely, the bromine at C4 and the ring nitrogen are deactivating. The dominant activating effect of the methoxy group typically directs incoming electrophiles to the 5- or 7-position.

For instance, the bromination of 8-methoxyquinoline (B1362559) with molecular bromine in acetic acid selectively yields 5-bromo-8-methoxyquinoline (B186703) as the sole product. smolecule.comresearchgate.net This highlights the powerful directing effect of the methoxy group towards the C5 position. Studies on the bromination of 8-methoxyquinaldine also show substitution occurring at the 5-position. buu.ac.th Given this precedent, any further electrophilic substitution on this compound would be expected to occur preferentially at the C5 or C7 positions, though the presence of the C4-bromo substituent may introduce additional steric or electronic influences.

Reduction of the Quinoline Ring

The quinoline ring system is aromatic, but the pyridine (B92270) ring within it can be selectively reduced under certain conditions to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation is a valuable strategy in medicinal chemistry, as the resulting tetrahydroquinoline scaffold is a core structure in numerous pharmacologically active compounds. nih.gov The reduction of substituted quinolines, including those with halo and methoxy groups, is typically achieved through catalytic hydrogenation. ias.ac.inmdpi.com

The general pathway for the catalytic hydrogenation of quinoline involves the initial reduction of the nitrogen-containing heterocyclic ring, followed by the potential reduction of the benzene ring under more forceful conditions. mdpi.com This selectivity allows for the synthesis of tetrahydroquinolines from their quinoline precursors. For instance, in related substituted quinoline systems, catalytic hydrogenation has been successfully employed to produce the corresponding tetrahydroquinoline derivatives. ias.ac.in While direct studies on this compound are limited, the reduction of 5-anilino-8-benzyloxyquinolines to 5-anilino-1,2,3,4-tetrahydro-8-hydroxyquinolines demonstrates the feasibility of this reaction on a similarly substituted quinoline core. ias.ac.in The process typically involves a palladium catalyst under a hydrogen atmosphere. ias.ac.in

The reaction effectively saturates the C2-C3 and C3-C4 double bonds of the pyridine portion of the quinoline nucleus, converting the planar, aromatic system into a more flexible, non-planar saturated ring. This structural change is significant as it can drastically alter the biological activity of the molecule.

Table 1: Representative Conditions for Quinoline Ring Reduction

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Quinoline | Ni-Mo/γ-Al2O3 catalyst, H2 atmosphere, 320 °C | 1,2,3,4-Tetrahydroquinoline and other alkanes | mdpi.com |

| 5-(N-Substituted-anilino)-8-benzyloxyquinolines | 10% Pd/C, H2 (1 atm), Ethanol (B145695), Room Temperature | 5-(N-Substituted-anilino)-1,2,3,4-tetrahydro-8-hydroxyquinolines | ias.ac.in |

Derivatization Strategies for Advanced Functional Materials and Medicinal Agents

This compound is a versatile precursor for the synthesis of a wide array of functionalized molecules. The presence of the bromine atom at the 4-position and the methoxy group at the 8-position provides specific sites for chemical modification, enabling its use in the development of advanced materials and medicinal agents. nih.govnih.gov Quinoline derivatives are established as important building blocks for pharmaceuticals and pesticides. nih.gov

For Medicinal Agents:

One of the key applications of this compound is as a precursor for radiolabeled compounds used in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The bromo substituent can be replaced with a radioisotope, such as a radiohalogen, to create imaging agents for diagnosing conditions like Alzheimer's disease or for visualizing tumors. nih.gov

Furthermore, the bromoquinoline scaffold is a valuable starting point for creating compounds with potential anticancer activity. nih.gov The bromine atom is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce new functional groups. researchgate.net Strategies include:

Metal-Halogen Exchange and Coupling Reactions: The bromine atom can be replaced by various functional groups through reactions like the Suzuki-Miyaura coupling, which introduces new aryl or heteroaryl rings. mdpi.com This allows for the synthesis of complex molecules with tailored biological activities.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or cyanides, leading to the formation of diverse derivatives with potential pharmacological properties. nih.govtubitak.gov.tr

For Advanced Functional Materials:

The electronic properties of the quinoline ring system, modified by the electron-withdrawing bromine and electron-donating methoxy group, make this compound and its derivatives of interest in materials science. Derivatization can lead to the creation of novel materials with specific optical and electronic properties. For instance, derivatization of the quinoline core is a known strategy for creating fluorescent compounds. While not directly reported for the 4-bromo-8-methoxy isomer, related bromo-methoxyquinolines have been used to synthesize fluorescent dyes. mdpi.com These materials have potential applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes in biological systems. chemshuttle.com

Table 2: Derivatization Strategies for the Bromoquinoline Scaffold

| Reaction Type | Reagents | Product/Application | Reference |

|---|---|---|---|

| Radiohalogenation | Radiohalogen source | PET/SPECT imaging agents | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | Aryl-substituted quinolines for functional materials and medicinal agents | mdpi.com |

| Cyanation | Sodium cyanide, Copper(I) iodide | Cyano-quinolines, precursors for further synthesis | tubitak.gov.tr |

| Methoxylation | Sodium methoxide, Copper(I) iodide | Dimethoxyquinolines with anticancer activity | tubitak.gov.tr |

Advanced Applications in Medicinal Chemistry and Pharmaceutical Research

4-Bromo-8-methoxyquinoline as a Precursor in Radiopharmaceutical Development

The strategic placement of a bromine atom on the quinoline (B57606) ring makes this compound an excellent starting material for the synthesis of radiolabeled imaging agents. These agents are crucial for non-invasive diagnostic techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), which allow for the real-time visualization of metabolic and pathological processes within the body nih.gov.

Radiohalogenation Reactions for PET and SPECT Radiopharmaceuticals

This compound serves as a key precursor for radiohalogenation reactions, a process where a stable isotope is replaced with a radioactive one. nih.gov The bromine atom at the 4-position can be substituted with radiohalogens such as fluorine-18 (B77423) for PET or iodine-123 for SPECT imaging nih.gov. These reactions are often mediated by copper catalysts and are designed to be rapid and efficient to accommodate the short half-lives of the radioisotopes involved nih.gov. This process enables the creation of targeted radiopharmaceuticals that can bind to specific biological molecules, providing high-precision imaging of diseases at the molecular level nih.govnih.gov.

Development of Labeled 8-Hydroxyquinoline-Based Imaging Agents

A significant application of this precursor is in the development of radiohalogenated 8-hydroxyquinoline (B1678124) derivatives. nih.gov The 8-methoxy group in this compound can be converted to a hydroxyl group, yielding an 8-hydroxyquinoline core, which is a well-established chelating agent nih.govnih.gov. After radiohalogenation, these labeled 8-hydroxyquinoline molecules are being investigated for their ability to image specific pathological targets. Research is particularly focused on developing these agents to visualize the extracellular glial deposition of amyloid plaque protein in Alzheimer's disease and to detect matrix metalloproteinases in tumors nih.gov.

Role as a Building Block in Therapeutic Agent Synthesis

Beyond diagnostics, this compound is a fundamental building block in the synthesis of novel therapeutic agents. The quinoline nucleus is a privileged scaffold in drug discovery, and modifications starting from this bromo-substituted intermediate have led to the development of compounds with potent biological activities nih.gov.

Development of Antimalarial Agents

The quinoline core is famously associated with antimalarial drugs like chloroquine. nih.gov Research into new antimalarials has explored modifications of the quinoline structure to combat drug-resistant strains of Plasmodium falciparum nih.gov. Derivatives of 4-substituted 8-aminoquinolines, which can be synthesized from precursors like this compound, have been prepared and evaluated for their antimalarial potential nih.gov. By modifying the side chains and substituents on the quinoline ring, researchers aim to develop new compounds with improved efficacy and favorable pharmacokinetic profiles nih.govnih.govresearchgate.net.

Development of Anticancer Agents

The development of quinoline derivatives as anticancer agents is an active area of research nih.govmdpi.comnih.gov. The 8-hydroxyquinoline moiety, in particular, has been a focus for designing novel anticancer drugs due to its ability to chelate metal ions and interact with biological targets nih.govmdpi.com. This compound serves as a precursor to these structures. Studies have shown that brominated methoxyquinolines and their derivatives exhibit significant antiproliferative activity against various cancer cell lines, including human cervical cancer (HeLa), human adenocarcinoma (HT29), and rat glioblastoma (C6) nih.gov. The introduction of bromine atoms and the conversion of the methoxy (B1213986) group to a hydroxyl group can enhance the cytotoxic potential of these compounds nih.gov.

| Compound | Target Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Rat Glioblastoma) | 9.60 | nih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa (Human Cervical Cancer) | 5.45 | nih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 (Human Adenocarcinoma) | 7.35 | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | Hep3B (Hepatocellular Carcinoma) | 6.25 | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 | nih.gov |

Antibacterial and Antifungal Activity

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial properties nih.gov. The structural versatility of the quinoline ring allows for the synthesis of compounds with potent activity against various bacterial and fungal pathogens nih.govnih.gov. Research has shown that derivatives of 8-methoxyquinoline (B1362559) exhibit significant antibacterial activity. For instance, certain 8-methoxy-4-methyl-quinoline derivatives have shown potent effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MIC) comparable to the standard drug ampicillin (B1664943) researchgate.net. Similarly, brominated 8-hydroxyquinolines have been identified as having broad-spectrum antifungal activity, effectively inhibiting the growth of pathogenic fungi like Aspergillus fumigatus oup.com.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 10 (azetidinyl quinoline) | S. aureus | 3.125 | researchgate.net |

| Compound 10 (azetidinyl quinoline) | B. subtilis | 6.25 | researchgate.net |

| Compound 10 (azetidinyl quinoline) | E. coli | 6.25 | researchgate.net |

| Compound 11 (azetidinyl quinoline) | S. aureus | 3.125 | researchgate.net |

| Compound 11 (azetidinyl quinoline) | B. subtilis | 3.125 | researchgate.net |

| Compound 11 (azetidinyl quinoline) | E. coli | 6.25 | researchgate.net |

| Compound 16 (thiazolidinyl quinoline) | S. aureus | 6.25 | researchgate.net |

| Compound 16 (thiazolidinyl quinoline) | B. subtilis | 3.125 | researchgate.net |

| Compound 16 (thiazolidinyl quinoline) | E. coli | 6.25 | researchgate.net |

Anti-HIV and Neuroprotective Applications

While direct studies on the biological activities of this compound are specialized, its structural framework is integral to derivatives and broader chemical classes with well-documented therapeutic potential. The 8-methoxyquinoline and the closely related 8-hydroxyquinoline (8-HQ) scaffolds are recognized as "privileged structures" in drug discovery, exhibiting significant anti-HIV and neuroprotective properties.

Anti-HIV Activity: The quinoline core is a key pharmacophore in the development of anti-HIV agents. nih.gov Derivatives of 8-hydroxyquinoline, in particular, have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. researchgate.net The mechanism often involves chelation of divalent metal ions in the enzyme's active site. Research into related structures has shown that substitutions on the quinoline ring are critical for activity. For instance, a study on 8-hydroxyquinoline-hydrazone derivatives found that a compound with a 4-methoxy substitution on an attached phenyl ring exhibited significantly higher anti-HIV-1 activity compared to the parent compound. researchgate.net Furthermore, molecular docking studies have indicated that chloro- and bromo-substituted quinoline compounds show potential as potent inhibitors of HIV reverse transcriptase (HIV-RT). nih.gov These findings underscore the potential of the 8-methoxyquinoline scaffold, including its brominated derivatives, as a foundation for novel anti-HIV therapeutics.

Neuroprotective Applications: The 8-hydroxyquinoline scaffold is extensively researched for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govresearchgate.net This activity is largely attributed to its ability to chelate metal ions, which can mitigate metal-induced oxidative stress and protein aggregation. researchgate.net Derivatives of 8-methoxyquinoline have also been investigated as potential anti-Alzheimer agents through the inhibition of key enzymes such as acetylcholinesterase (AChE).

A significant application for this compound is its role as a precursor in the synthesis of diagnostic imaging agents. Radiohalogenated derivatives of 8-hydroxyquinoline are being developed for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, which are noninvasive techniques used to visualize and quantify amyloid plaques and neurofibrillary tangles, the pathological hallmarks of Alzheimer's disease. nih.govnih.gov This connection positions this compound as a key intermediate in creating tools for the diagnosis and monitoring of neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, enabling the optimization of a lead compound's biological activity by modifying its chemical structure. For derivatives of this compound, SAR studies draw from the extensive research on the broader quinoline class to predict how structural modifications might influence anti-HIV and neuroprotective efficacy.

In the context of anti-HIV agents , SAR studies on quinoline derivatives have revealed several key principles:

Substituents on the Quinoline Ring: The nature and position of substituents are critical. Studies have shown that the presence of halogen atoms, such as bromine or chlorine, can confer potent activity against HIV-RT. nih.gov

The 8-Position Group: The oxygenated substituent at the C8-position (either hydroxyl or methoxy) is often crucial for activity, particularly for HIV integrase inhibitors, where it participates in metal chelation. researchgate.net

Linkers and Side Chains: For hybrid molecules, the linker connecting the quinoline core to other pharmacophores heavily influences activity. A study on 8-amino-6-methoxyquinoline (B117001) hybrids demonstrated that variations in linker length, basicity, and substitution pattern had a strong impact on antiplasmodial activity, a principle that can be extrapolated to other therapeutic targets. mdpi.com

For neuroprotective applications , SAR studies of 8-hydroxyquinoline and 8-methoxyquinoline derivatives have highlighted the importance of:

Lipophilicity: The ability of a compound to cross the blood-brain barrier is paramount. Lipophilicity, often modulated by halogen substituents, is a key parameter in optimizing central nervous system drug candidates. nih.gov

Electronic Properties: Substituents that modulate the electron density of the quinoline ring can affect the molecule's ability to chelate metals and interact with enzyme active sites.

Multi-target Directed Ligands (MTDLs): The development of hybrids that combine the quinoline scaffold with other known pharmacophores (e.g., from donepezil (B133215) or rasagiline) has led to multifunctional agents that can inhibit cholinesterases, monoamine oxidases (MAOs), and prevent β-amyloid aggregation. mdpi.comnih.gov

The SAR data for related compounds suggest that the bromine atom in this compound could enhance lipophilicity and potentially act as a point for further chemical modification, while the 8-methoxy group is a key feature for interaction with various biological targets.

Molecular Docking and Computational Drug Design for this compound Analogues

Molecular docking and other computational methods are invaluable tools for predicting how a ligand, such as a this compound analogue, will interact with a biological target at the molecular level. These in silico techniques provide insights into binding affinity and help rationalize SAR data.

Docking studies performed on quinoline derivatives have elucidated the specific interactions that drive their binding to therapeutic targets.

For HIV targets , simulations have been conducted with HIV reverse transcriptase (PDB ID: 4I2P). These studies show that quinoline derivatives fit into the non-nucleoside inhibitor binding pocket (NNIBP), a key allosteric site. The predicted binding modes are stabilized by a combination of interactions:

Hydrogen Bonds: Key residues such as Lysine 101 are often involved in hydrogen bonding with the quinoline scaffold. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinoline system typically form hydrophobic interactions with residues like Tryptophan 229. nih.gov The binding affinity, often expressed as a docking score (in kcal/mol), quantifies the stability of the ligand-protein complex. Studies have shown that certain bromo-substituted quinoline derivatives achieve better docking scores than standard drugs, indicating a strong predicted binding affinity. nih.gov

For neurological targets , docking simulations have been performed against enzymes implicated in Alzheimer's disease, such as AChE (PDB ID: 4EY7), BuChE (PDB ID: 4BDS), and MAO-B (PDB ID: 2V5Z). nih.govnih.gov

AChE/BuChE Inhibition: Quinoline derivatives are predicted to bind within the active site gorge of cholinesterases. Interactions often involve π-π stacking with aromatic residues (e.g., Tryptophan) and hydrogen bonds with the catalytic triad. nih.gov

MAO-B Inhibition: In the MAO-B active site, the 8-hydroxyquinoline ring of inhibitors has been shown to bind near the flavin cofactor, with the rest of the molecule occupying a hydrophobic entrance cavity. nih.gov

The table below summarizes representative binding affinities and interactions for quinoline derivatives with key protein targets, as determined by molecular docking studies.

| Compound Class | Protein Target | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | 4I2P | LYS 101, TRP 229 | -10.67 |

| Azo-8-hydroxyquinoline derivatives | Acetylcholinesterase (AChE) | 4EY7 | TRP84, TYR334, PHE330 | -12.3 |

| Azo-8-hydroxyquinoline derivatives | Butyrylcholinesterase (BuChE) | 4BDS | TRP82, TYR332 | -10.2 |

| Azo-8-hydroxyquinoline derivatives | Monoamine Oxidase B (MAO-B) | 2V5Z | TYR398, TYR435, ILE199 | -10.1 |

Data synthesized from published molecular docking studies on various quinoline derivatives. nih.govnih.gov

Computational approaches, combined with experimental data, have been instrumental in identifying the primary molecular targets and elucidating the pathways through which this compound analogues may exert their therapeutic effects.

The primary molecular targets identified for this class of compounds include:

Anti-HIV:

HIV Reverse Transcriptase: An essential enzyme for converting viral RNA into DNA. nih.gov

HIV Integrase: The enzyme responsible for inserting viral DNA into the host genome. researchgate.net

Neuroprotection:

Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE): Enzymes that break down neurotransmitters; their inhibition is a key strategy in treating Alzheimer's disease. nih.govnih.gov

Monoamine Oxidase B (MAO-B): An enzyme involved in neurotransmitter metabolism, inhibition of which can be beneficial in Parkinson's and Alzheimer's diseases. nih.govnih.gov

The associated biological pathways that these compounds modulate are:

HIV Life Cycle: By inhibiting reverse transcriptase or integrase, these compounds can interrupt the viral replication pathway, preventing the production of new virions.

Cholinergic Neurotransmission: Inhibition of AChE and BuChE increases the levels of acetylcholine (B1216132) in the brain, addressing the cholinergic deficit observed in Alzheimer's patients.

Oxidative Stress Pathways: By chelating redox-active metals like copper and iron, 8-hydroxyquinoline derivatives can prevent the generation of reactive oxygen species (ROS), thus protecting neurons from oxidative damage, a central pathway in many neurodegenerative diseases.

Applications in Materials Science and Industrial Chemistry

Exploration in Organic Semiconductors and Light-Emitting Diodes (LEDs)

While 4-Bromo-8-methoxyquinoline itself has not been extensively implemented directly in commercial organic electronic devices, its structural motifs are integral to the design of organic semiconductors and materials for organic light-emitting diodes (OLEDs). The broader class of 8-hydroxyquinoline (B1678124) derivatives, to which this compound is closely related, has been a cornerstone in the development of OLED technology.

Tris(8-hydroxyquinoline)aluminum (Alq3) is a prime example of a highly successful electron-transporting and emissive material in OLEDs, valued for its thermal stability and excellent luminescence. masterorganicchemistry.com The functionalization of the 8-hydroxyquinoline scaffold allows for the tuning of electronic and photophysical properties. For instance, the introduction of a methoxy (B1213986) group, such as in this compound, can significantly influence the luminescence characteristics of the resulting metal complexes. Studies on europium(III) complexes of 8-hydroxyquinoline derivatives have shown that methoxy-substituted ligands can lead to the highest fluorescence intensity, suggesting that derivatives of this compound could be promising candidates for highly efficient light-emitting materials. nih.gov The bromo-substituent at the 4-position further offers a reactive handle for the synthesis of more complex, conjugated structures with tailored optoelectronic properties suitable for advanced semiconductor applications.

The investigation into novel 8-hydroxyquinoline derivatives for OLEDs is an active area of research. The synthesis of materials like 8,8'-dimethoxy-5,5'-bisquinoline, which has shown promise as a blue-emitting material, underscores the potential of 8-methoxyquinoline (B1362559) derivatives in creating the next generation of display and lighting technologies. mdpi.com

Table 1: Properties of Selected 8-Hydroxyquinoline Derivatives in OLEDs

| Compound | Role in OLED | Key Properties |

| Tris(8-hydroxyquinoline)aluminum (Alq3) | Electron transport, Emissive layer | Good thermal stability, high luminescence |

| Bis(8-hydroxyquinoline) zinc (Znq2) | Emissive layer | High electroluminescence quantum yield |

| Methoxy-substituted 8-hydroxyquinoline Eu(III) complex | Emissive layer | Enhanced fluorescence intensity |

| 8,8'-dimethoxy-5,5'-bisquinoline | Emissive layer | Blue light emission |

Catalysis Applications of this compound and Its Metal Complexes

The multifaceted chemical nature of this compound lends itself to significant applications in the field of catalysis, both as a ligand for the formation of catalytically active metal complexes and as a substrate in catalyzed organic transformations.

Quinoline (B57606) derivatives are well-established as effective chelating agents due to the presence of the nitrogen atom in the aromatic ring and a nearby coordinating group. nih.gov In this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group can act as a bidentate ligand, capable of forming stable complexes with a variety of metal ions. This chelating ability is fundamental to its potential use in catalysis, as the formation of metal complexes is often the first step in creating a catalytically active species. The stability and electronic properties of these metal complexes can be fine-tuned by the substituents on the quinoline ring, influencing their subsequent catalytic performance.

The metal complexes of 8-hydroxyquinoline and its derivatives have demonstrated catalytic activity in a range of organic reactions. For example, vanadium complexes incorporating methyl-substituted 8-hydroxyquinolines have been shown to be effective catalysts for oxidation reactions of hydrocarbons and alcohols. mdpi.com This suggests that metal complexes of this compound could also exhibit similar catalytic prowess in oxidation chemistry.

Furthermore, the presence of the bromo-substituent makes this compound a valuable substrate and potential ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis for the formation of carbon-carbon bonds. Two prominent examples of such reactions are the Heck reaction and the Suzuki-Miyaura coupling.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org As an aryl bromide, this compound can readily participate in the Heck reaction to form substituted quinoline derivatives with new carbon-carbon double bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. masterorganicchemistry.comlibretexts.org this compound can be efficiently coupled with various boronic acids to introduce new aryl or alkyl groups at the 4-position of the quinoline ring.

Notably, palladium complexes containing quinoline-based ligands, such as Pd(quinoline-8-carboxylate)2, have been developed and utilized as catalysts for both Heck and Suzuki reactions. organic-chemistry.org This highlights the dual role that this compound and its derivatives can play in these transformations: as a ligand to form the active catalyst or as a substrate for the coupling reaction.

Table 2: Potential Catalytic Applications of this compound

| Reaction Type | Role of this compound | Potential Products |

| Oxidation | Ligand for catalytic metal complex | Oxidized organic molecules |

| Heck Reaction | Substrate (Aryl Bromide) | 4-alkenyl-8-methoxyquinolines |

| Suzuki-Miyaura Coupling | Substrate (Aryl Bromide) | 4-aryl/alkyl-8-methoxyquinolines |

Role as an Intermediate in Complex Organic Molecule Synthesis

Beyond its direct applications, this compound serves as a crucial intermediate in the synthesis of more complex and functionalized organic molecules. nih.gov The presence of the bromine atom provides a reactive site for a multitude of chemical transformations, allowing for the elaboration of the quinoline core.

A significant application in this regard is its use as a precursor in the preparation of radiolabeled compounds for medical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov Specifically, it can be used to synthesize radiohalogenated 8-hydroxyquinoline derivatives, which are designed to target and image specific biological markers, such as amyloid plaques in Alzheimer's disease. nih.gov

The utility of this compound as a synthetic intermediate is further expanded by its participation in the aforementioned palladium-catalyzed cross-coupling reactions. Through Suzuki-Miyaura and Heck couplings, a wide array of substituents can be introduced at the 4-position, leading to the creation of a diverse library of quinoline derivatives with potentially valuable biological or material properties. This versatility makes this compound a valuable building block for the construction of novel pharmaceuticals, agrochemicals, and functional materials.

Future Directions and Emerging Research Avenues for 4 Bromo 8 Methoxyquinoline

Novel Synthetic Methodologies and Process Intensification

The synthesis of quinoline (B57606) derivatives has been a subject of intense research, leading to the development of numerous methods to construct this heterocyclic system. nih.gov For 4-Bromo-8-methoxyquinoline, future research is likely to focus on moving beyond traditional batch syntheses towards more efficient, sustainable, and scalable production methods.

One of the most promising avenues is the adoption of continuous flow chemistry . Continuous photochemical processes have been demonstrated to produce various quinoline products through cascades of alkene isomerization and cyclocondensation. vapourtec.comresearchgate.net These systems, particularly when using high-power LED lamps instead of traditional mercury lamps, can achieve higher productivity and efficiency, with throughputs exceeding one gram per hour. researchgate.net Applying such a flow process to the synthesis of this compound could significantly intensify its production.

Another key area is the development of novel catalytic systems. Recent advances in quinoline synthesis have utilized a variety of catalysts, including cobalt, copper, and nickel, to facilitate cyclization and functionalization under milder conditions. mdpi.comorganic-chemistry.org For instance, a heterogeneous cobalt oxide has proven effective for the aerobic dehydrogenation of tetrahydroquinolines to quinolines. organic-chemistry.org Research into catalysts that can regioselectively brominate the 8-methoxyquinoline (B1362559) core or build the 4-bromo-substituted ring in a one-pot reaction is a critical future direction. Studies on the bromination of 8-methoxyquinoline have shown that it yields 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions, indicating that direct bromination at the 4-position requires alternative strategies or precursors. researchgate.net

The table below summarizes potential modern synthetic approaches applicable to this compound.

| Methodology | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Increased throughput, improved safety, higher efficiency, and scalability. vapourtec.comresearchgate.net | Adapting existing flow protocols for quinoline synthesis to accommodate the specific precursors of this compound. |

| Novel Catalysis | Milder reaction conditions, higher yields, improved selectivity, and use of more sustainable metals. mdpi.com | Development of regioselective catalysts for C-4 bromination of the 8-methoxyquinoline scaffold. |

| One-Pot Reactions | Reduced waste, shorter synthesis time, and operational simplicity by combining multiple steps. nih.govmdpi.com | Designing cascade reactions that form and functionalize the quinoline ring in a single process. |

| Microwave-Assisted Synthesis | Rapid reaction times and often improved yields compared to conventional heating. mdpi.com | Optimization of microwave parameters for the key steps in the synthesis of this compound. |

Expanded Pharmacological Profile and Target Identification

Quinoline derivatives are known to possess a vast array of biological activities, including antimalarial, anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govorientjchem.orgiosrjournals.org While this compound is primarily known as a synthetic precursor, its own pharmacological profile and that of its direct derivatives remain largely unexplored, representing a significant opportunity for future research.

A key application identified for this compound is as a precursor for creating radiohalogenated 8-hydroxyquinoline (B1678124) derivatives for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net These imaging agents are being developed to visualize amyloid plaque deposition in Alzheimer's disease and matrix metalloproteinases in tumors. nih.govresearchgate.net This establishes a clear path for future work in developing novel diagnostic agents from this compound.

Future pharmacological screening of this compound and its analogues could focus on several key areas:

Anticancer Activity: Substituted quinolines have shown significant cytotoxic effects against various cancer cell lines. nih.govnih.gov Some derivatives act as potent inhibitors of key targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov Investigating the effect of the 4-bromo and 8-methoxy substitutions on cytotoxicity and target specificity is a logical next step.

Anti-inflammatory Effects: Novel quinoline analogues have recently been identified as potent inhibitors of the NLRP3 inflammasome, a key target in a range of inflammatory diseases. nih.gov Screening this compound for similar activity could uncover new therapeutic leads.

Antiviral Potential: With the constant threat of viral outbreaks, the search for new antiviral agents is critical. Quinoline-triazole hybrids have shown promise as inhibitors of the influenza H1N1 virus neuraminidase. nih.gov

Neurodegenerative Diseases: Beyond its use in imaging, the 8-hydroxyquinoline scaffold is recognized as a "privileged structure" that can be exploited for therapeutic applications, including in neurodegenerative diseases. rsc.org

A crucial aspect of this research will be target identification . Modern chemical biology and proteomic approaches can be used to determine the specific proteins or pathways that this compound or its active derivatives interact with, moving beyond phenotypic screening to mechanism-based drug discovery.

| Potential Therapeutic Area | Research Rationale | Example Molecular Targets |

| Oncology | Many quinoline derivatives exhibit potent antiproliferative activity. nih.govnih.gov | EGFR, Topoisomerase I, BCL-2 nih.govnih.govnih.gov |

| Inflammatory Diseases | Quinoline scaffolds have been found to inhibit key inflammatory pathways. nih.gov | NLRP3 Inflammasome nih.gov |

| Infectious Diseases | The quinoline core is central to many antimalarial and is being explored for antiviral and antibacterial drugs. iosrjournals.orgnih.gov | Influenza Neuraminidase, Bacterial DNA Gyrase nih.gov |

| Neurodiagnostics | Use as a precursor for PET/SPECT imaging agents for Alzheimer's disease. nih.govresearchgate.net | Amyloid Plaques, Matrix Metalloproteinases nih.gov |

Advanced Materials Applications and Device Integration

While the primary focus for many quinoline derivatives is pharmacological, their unique electronic and structural properties make them candidates for advanced materials. The planar structure of the this compound molecule is a key feature in this regard. nih.gov Future research could explore its potential in fields like organic electronics.

The most immediate and well-defined materials application for this compound is as a precursor to radiopharmaceuticals , which can be considered advanced diagnostic materials. nih.govresearchgate.net The process involves leveraging the bromo-substituent for radiohalogenation reactions to introduce a positron-emitting or gamma-emitting isotope. The resulting molecule is then used in PET or SPECT imaging devices to provide functional information about biological processes in real-time. The integration into this "device" (an imaging scanner) is the core application.

Future research could expand on this by:

Developing more efficient radio-labeling procedures using this compound as the starting material.

Modifying the core structure to alter the pharmacokinetic properties of the resulting imaging agents, improving their targeting and clearance from the body.

Exploring the use of its derivatives in other imaging modalities or as fluorescent probes, leveraging the inherent spectroscopic properties of the quinoline ring system.

| Material/Device Application | Role of this compound | Key Molecular Properties |

| PET/SPECT Imaging Agents | Precursor for radiohalogenation reactions. nih.govresearchgate.net | Presence of a bromine atom for substitution with a radioisotope; planar structure. nih.gov |

| Organic Electronics (Exploratory) | Potential as a building block for organic light-emitting diodes (OLEDs) or organic semiconductors. | Planar aromatic structure, potential for π-π stacking. nih.gov |

| Fluorescent Probes (Exploratory) | Core scaffold for developing new chemosensors or biological imaging probes. | Inherent fluorescence of the quinoline ring, which can be modulated by substituents. |

Computational and AI-Driven Discovery of this compound Analogues

The discovery and optimization of new molecules are being revolutionized by computational chemistry and artificial intelligence (AI). These tools offer the potential to rapidly design and screen virtual libraries of compounds, saving significant time and resources. For this compound, these approaches can guide the synthesis of new analogues with enhanced properties.

Molecular docking and density functional theory (DFT) studies are already being used to investigate quinoline derivatives. These methods can predict how compounds will bind to protein targets, like EGFR, and can help explain the structural basis for their activity. nih.gov Such studies can be used to design new this compound analogues with improved binding affinity and selectivity.

| Computational Approach | Application to this compound Analogues | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities of analogues to specific biological targets (e.g., enzymes, receptors). nih.gov | Prioritization of compounds for synthesis; understanding structure-activity relationships. |

| DFT Calculations | Analyze electronic properties, reactivity, and molecular electrostatic potential maps. nih.gov | Insight into chemical stability and reactivity; confirmation of structural assignments. |

| Machine Learning/AI | Design and screen large virtual libraries of new analogues for desired properties (e.g., bioactivity, low toxicity). researchgate.net | Identification of novel, high-potential candidate molecules for synthesis and testing. |

| QSTR Modeling | Predict the toxicity of newly designed analogues based on their chemical structure. researchgate.net | Early deselection of potentially toxic compounds, improving the safety profile of leads. |

Environmental and Toxicological Considerations in Research and Application

As with any chemical compound, a thorough understanding of the environmental fate and toxicological profile of this compound is essential for responsible research and development. The quinoline nucleus is present in environmental contaminants, making the study of its derivatives' impact important. researchgate.net

Initial toxicological data is available from aggregated GHS information, which classifies this compound as harmful if swallowed and causing serious eye damage. nih.gov However, a comprehensive toxicological profile is lacking. Future research should include a battery of in vitro and in vivo tests to assess its acute and chronic toxicity, mutagenicity, and potential as an endocrine disruptor.

Computational QSTR models are valuable for predicting the toxicity of quinoline derivatives. researchgate.net These in silico studies can provide early warnings about potential hazards and guide the design of safer analogues. For example, studies on other substituted quinolines have shown that the position and type of substituent can significantly alter mutagenicity. epa.gov

Proper handling and disposal are also critical. Safety Data Sheets (SDS) provide guidance on necessary personal protective equipment, handling procedures to avoid exposure, and appropriate disposal methods for chemical waste. thermofisher.comfishersci.com Research into the biodegradability and environmental persistence of this compound will also be crucial, particularly if any of its applications could lead to environmental release.

| Area of Concern | Future Research Direction | Methodologies |

| Human Toxicology | Comprehensive assessment of acute and chronic toxicity, mutagenicity, and carcinogenicity. | In vitro cell-based assays, in vivo animal studies, Ames test. |

| Ecotoxicology | Evaluation of toxicity towards aquatic organisms and other environmental species. researchgate.net | Studies on model organisms like Daphnia magna. researchgate.net |

| Environmental Fate | Determination of biodegradability, soil sorption, and potential for bioaccumulation. | OECD guideline tests for biodegradability and persistence. |

| Safe Handling & Disposal | Development of clear protocols for laboratory and potential industrial use. | Adherence to and refinement of SDS guidelines. thermofisher.comfishersci.com |

Q & A

Q. Key Reaction Steps

Bromination of 8-methoxyquinoline under controlled conditions.

Recrystallization from chloroform for purity (>97% by HPLC).

Advanced: How are weak intermolecular interactions analyzed in the crystal structure of this compound?

Answer: Weak C–H⋯π(arene) interactions (2.85–3.10 Å) dominate the crystal packing, forming 1D chains. These interactions are identified via Hirshfeld surface analysis and refined using difference Fourier maps. The absence of π-π stacking or hydrogen bonding highlights the role of van der Waals forces in stabilization. Researchers should prioritize low-temperature data collection (e.g., 150 K) to minimize thermal motion artifacts and enhance resolution .

Advanced: What methodological challenges arise in radiohalogenating this compound for PET/SPECT imaging?

Answer: The bromine atom at the 4-position serves as a precursor for isotopic exchange (e.g., replacing ⁷⁹Br with ⁷⁶Br or ¹²³I). Key challenges include:

- Regioselectivity : Ensuring halogen exchange occurs exclusively at the 4-position.

- Radiolabeling efficiency : Optimizing reaction time, temperature, and catalyst (e.g., Cu(I) for Stille couplings).

- Purification : Removing unreacted precursors via HPLC or column chromatography.

Successful applications in amyloid plaque imaging require in vitro validation using autoradiography .

Advanced: How can researchers resolve contradictions in reported crystallographic or synthetic data for this compound?

Answer: Contradictions (e.g., conflicting unit cell parameters or synthetic yields) are addressed through:

Reproducibility checks : Repeating experiments under identical conditions.

Multi-method validation : Cross-verifying results using XRD, NMR, and mass spectrometry.

Data re-refinement : Applying updated software (e.g., SHELXTL) to historical datasets .

For synthetic discrepancies, systematic variation of solvents (e.g., chloroform vs. DCM) and bromination agents (e.g., NBS vs. Br₂) is recommended .

Basic: What spectroscopic techniques confirm the structure of this compound post-synthesis?

Answer:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm), with methoxy groups at δ ~3.9 ppm.

- XRD : Validates planar conformation and halogen placement.

- Mass Spectrometry : Molecular ion peak at m/z 237–239 (Br isotope pattern).

Cross-referencing with crystallographic data (e.g., bond lengths: C–Br = 1.90 Å) ensures accuracy .

Advanced: What computational methods model the electronic properties of this compound?

Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps. These models explain the compound’s reactivity in electrophilic substitutions and chelation behavior with metal ions. Validation against experimental XRD geometries (e.g., dihedral angles) is critical .

Basic: How is the purity of this compound assessed for research use?

Answer: Purity (>98%) is confirmed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.